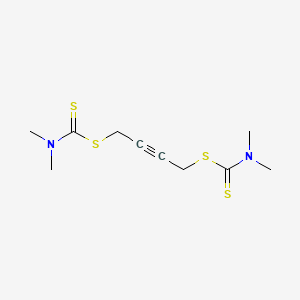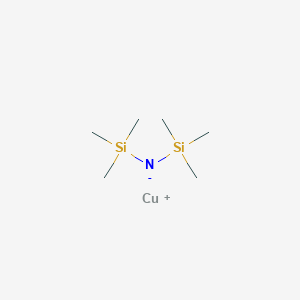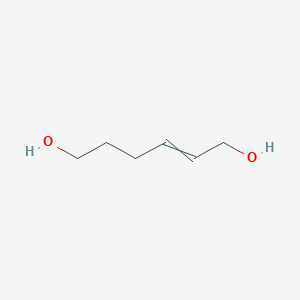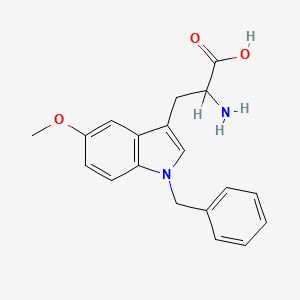
1-Benzyl-5-methoxytryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-methoxytryptophan is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methoxytryptophan typically involves the following steps:
Hydroxylation of Tryptophan: The initial step involves the hydroxylation of tryptophan to form 5-hydroxytryptophan. This reaction is catalyzed by tryptophan hydroxylase.
Methylation: The 5-hydroxytryptophan is then methylated using hydroxyindole-O-methyltransferase (HIOMT) to produce 5-methoxytryptophan.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-methoxytryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl chloride.
Major Products:
Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde.
Reduction: Formation of 1-benzyl-5-methoxyindoline.
Substitution: Formation of various 1-alkyl or 1-aryl-5-methoxytryptophan derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methoxytryptophan has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives.
Biology: It is used in studies related to neurotransmitter synthesis and metabolism.
Industry: It can be used in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-methoxytryptophan involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumorigenic Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neurotransmitter Synthesis: It acts as a precursor for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.
Comparación Con Compuestos Similares
5-Methoxytryptophan: Shares the methoxy group but lacks the benzyl group.
1-Benzyltryptophan: Lacks the methoxy group at the 5-position.
5-Hydroxytryptophan: Lacks both the benzyl and methoxy groups.
Uniqueness: 1-Benzyl-5-methoxytryptophan is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, improving its ability to cross cell membranes, while the methoxy group contributes to its anti-inflammatory and anti-tumorigenic activities .
Propiedades
Número CAS |
64024-04-0 |
|---|---|
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-amino-3-(1-benzyl-5-methoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-7-8-18-16(10-15)14(9-17(20)19(22)23)12-21(18)11-13-5-3-2-4-6-13/h2-8,10,12,17H,9,11,20H2,1H3,(H,22,23) |
Clave InChI |
UXMTUUFYPGQFAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




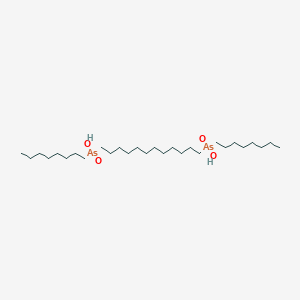

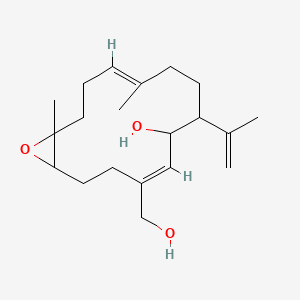
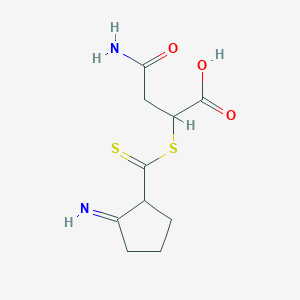
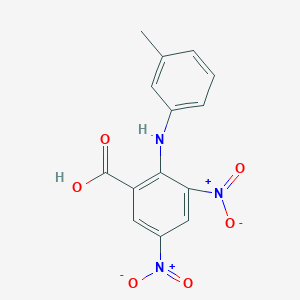
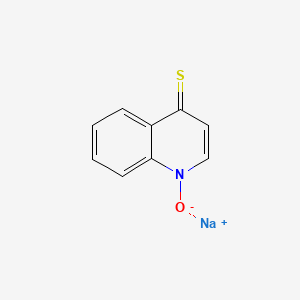
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

